molecular formula C17H14ClN3O2 B2804114 2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 922873-66-3

2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2804114
CAS No.: 922873-66-3
M. Wt: 327.77
InChI Key: VDAMRTHJGPKJFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide ( 922873-66-3) is a synthetic organic compound with a molecular formula of C17H14ClN3O2 and a molecular weight of 327.76 g/mol . This benzamide derivative is built on a privileged scaffold in medicinal and agrochemical research, featuring a 1,3,4-oxadiazole ring linked to a dimethylphenyl group and a chlorinated benzamide moiety. The 1,3,4-oxadiazole ring is a well-known pharmacophore in drug discovery due to its ability to act as a bioisostere for ester and amide functionalities, influencing a compound's metabolic stability and binding affinity . Compounds containing this structure have been extensively investigated for their diverse biological activities, including potential anticancer effects through mechanisms such as enzyme inhibition . Furthermore, structurally similar benzamide compounds incorporating heterocyclic rings like oxadiazole have demonstrated significant pesticidal activities in research settings. These analogues have shown promising fungicidal and larvicidal properties in preliminary bioassays, suggesting this class of compounds is valuable for developing new agrochemical agents . The specific structure of this compound, particularly the 3,4-dimethylphenyl substitution on the oxadiazole ring, makes it a compelling candidate for research into new small-molecule inhibitors and as a building block for further chemical exploration. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-10-7-8-12(9-11(10)2)16-20-21-17(23-16)19-15(22)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAMRTHJGPKJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the oxadiazole derivative with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Chlorinated Benzamide-Oxadiazole Derivatives

Compounds with chloro substituents on both the benzamide and oxadiazole-attached phenyl rings demonstrate variations in bioactivity and physicochemical properties:

Compound Name Substituents (Benzamide/Oxadiazole) Melting Point (°C) Molecular Formula Key Spectral Data (IR, NMR) Biological Activity Reference
2-Chloro-N-[5-(2-chlorophenyl)-oxadiazol-2-yl]benzamide 2-Cl (benzamide), 2-Cl (phenyl) Not reported C₁₅H₉Cl₂N₃O₂ IR: 3270 (NH), 1670 (C=O), 776 (C-Cl) Anti-inflammatory (tested)
4-Chloro-N-[5-(4-chlorophenyl)-oxadiazol-2-yl]benzamide 4-Cl (benzamide), 4-Cl (phenyl) Not reported C₁₅H₉Cl₂N₃O₂ IR: 3272 (NH), 1668 (C=O), 778 (C-Cl) Not reported
Target Compound 2-Cl (benzamide), 3,4-dimethyl (phenyl) Not reported C₁₇H₁₅ClN₃O₂* Inferred: Similar NH, C=O, and C-Cl peaks Hypothesized: Anti-inflammatory/antifungal

*Calculated molecular formula based on structural analogs.

Key Observations :

  • Substituent Position : Chlorine at the 2-position (benzamide) is associated with anti-inflammatory activity in tested analogs , while 4-chloro substitution (benzamide) lacks reported bioactivity .

Sulfamoyl and Methoxy-Substituted Oxadiazoles

Sulfamoyl derivatives, such as LMM5 and LMM11, highlight the impact of bulkier substituents:

Compound Name Substituents (Oxadiazole) Molecular Weight (g/mol) Key Features Biological Activity Reference
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-oxadiazol-2-yl]benzamide 4-Methoxyphenyl 503.56 Sulfamoyl group, methoxy substituent Antifungal (C. albicans)
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide Furan-2-yl 487.59 Sulfamoyl group, furan ring Antifungal (C. albicans)
Target Compound 3,4-Dimethylphenyl ~333.78* Methyl groups, no sulfamoyl Untested (potential antifungal)

*Estimated based on molecular formula.

Key Observations :

  • Sulfamoyl Groups : Critical for antifungal activity in LMM5/LMM11, likely via thioredoxin reductase inhibition . The target compound lacks this group, suggesting divergent mechanisms if bioactive.
  • Methoxy vs. Methyl : LMM5’s 4-methoxyphenyl group may enhance solubility compared to the target’s 3,4-dimethylphenyl, which could prioritize lipid solubility .

Anti-Inflammatory Oxadiazole-Benzamide Hybrids

Benzoxazole-oxadiazole hybrids (e.g., VI series) demonstrate substituent-dependent anti-inflammatory effects:

Compound (VI Series) Substituents (Oxadiazole) Anti-Inflammatory Activity (Carrageenan-induced edema) Reference
VId Alkylthio groups Significant reduction (p<0.0001)
VIe, VIf, VIh Varied alkylthio Significant reduction (p<0.0001)
Target Compound 3,4-Dimethylphenyl Not tested (predicted moderate activity)

Key Observations :

  • Alkylthio Groups: Critical for anti-inflammatory efficacy in VI derivatives .

Recommendations for Future Research :

  • Synthesis and characterization (IR, NMR, MS) to confirm spectral properties.
  • In vitro screening against inflammatory and fungal targets to validate hypotheses.
  • Comparative studies with VI-series compounds to assess anti-inflammatory efficacy.

Q & A

Basic: Optimization of Synthesis Conditions

Q: What are the critical parameters to optimize during the synthesis of 2-chloro-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide? A: Key parameters include:

  • Temperature control : Cyclization of hydrazides to form the oxadiazole ring requires precise thermal conditions (60–80°C) to avoid side reactions .
  • pH modulation : Acidic conditions (pH 4–6) during coupling reactions improve yields by stabilizing intermediates .
  • Catalyst selection : Use of coupling agents like EDCI/HOBt for amide bond formation minimizes racemization .
  • Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) is essential to isolate the target compound from by-products like unreacted hydrazides .

Basic: Structural Confirmation Techniques

Q: How can researchers confirm the molecular structure of this compound? A: A multi-technique approach is recommended:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify the oxadiazole ring (δ 8.3–8.5 ppm for C=N protons) and benzamide carbonyl (δ 165–170 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond angles and substituent positions .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+: ~369.08 Da) .

Basic: Initial Biological Activity Screening

Q: What methodologies are suitable for preliminary biological activity assessment? A: Standard assays include:

  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or tyrosinase inhibition) with IC50_{50} calculations .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to identify growth inhibition .

Advanced: Resolving Contradictions in Biological Activity Data

Q: How should researchers address discrepancies in reported biological activities across studies? A:

  • Orthogonal assays : Cross-validate results using alternative methods (e.g., isothermal titration calorimetry vs. fluorescence for binding affinity) .
  • Purity verification : HPLC (>95% purity) and elemental analysis ensure activity is not confounded by impurities .
  • Strain/cell line specificity : Test across multiple models to rule out organism-dependent effects .

Advanced: Structure-Activity Relationship (SAR) Studies

Q: How can substituent effects on bioactivity be systematically investigated? A:

  • Substituent variation : Synthesize derivatives with modified groups (e.g., replacing 3,4-dimethylphenyl with halogenated analogs) .
  • Computational docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., bacterial DNA gyrase) .
  • Data tabulation :
Substituent PositionBioactivity (MIC, μM)Target Affinity (ΔG, kcal/mol)
3,4-Dimethylphenyl12.5 (S. aureus)-8.2 (COX-2)
4-Chlorophenyl6.3-9.1

Advanced: Crystallographic Data Challenges

Q: What are common pitfalls in crystallographic refinement of this compound? A:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twins .
  • Disorder modeling : Partial occupancy refinement for flexible substituents (e.g., methyl groups) .
  • High-resolution data : Collect data at <1.0 Å resolution to resolve electron density ambiguities .

Advanced: Integrating Computational Modeling

Q: How can computational methods enhance experimental research on this compound? A:

  • Molecular dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns GROMACS runs) to identify stable binding conformations .
  • ADMET prediction : SwissADME predicts pharmacokinetic properties (e.g., logP = 3.2, violating Lipinski’s rule for solubility) .
  • Free energy perturbation : Calculate relative binding affinities for SAR-guided derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.